Cas no 2649057-04-3 (3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene)

3-Bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene is a specialized heterocyclic compound featuring a reactive isocyanate group and a brominated thiophene core. Its key structural advantages include the isocyanate functionality, which enables efficient conjugation or polymerization reactions, and the bromine substituent, offering a versatile handle for further functionalization via cross-coupling or nucleophilic substitution. The methoxy group enhances solubility and electronic modulation, making it useful in materials science and pharmaceutical intermediates. This compound is particularly valuable in the synthesis of advanced polymers, agrochemicals, or bioactive molecules, where precise control over reactivity and structural diversity is required. Its stability under controlled conditions ensures reliable performance in synthetic applications.
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene structure
2649057-04-3 structure
Product name:3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
CAS No:2649057-04-3
MF:C9H10BrNO2S
MW:276.150200366974
CID:6109970
PubChem ID:165721656

3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
    • EN300-1917610
    • 2649057-04-3
    • Inchi: 1S/C9H10BrNO2S/c1-9(2,11-5-12)7-4-6(10)8(13-3)14-7/h4H,1-3H3
    • InChI Key: PQEPFOSKQUQQJB-UHFFFAOYSA-N
    • SMILES: BrC1=C(OC)SC(=C1)C(C)(C)N=C=O

Computed Properties

  • Exact Mass: 274.96156g/mol
  • Monoisotopic Mass: 274.96156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.9Ų
  • XLogP3: 4

3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1917610-5.0g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
5g
$3977.0 2023-05-31
Enamine
EN300-1917610-0.5g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
0.5g
$1316.0 2023-09-17
Enamine
EN300-1917610-0.1g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
0.1g
$1207.0 2023-09-17
Enamine
EN300-1917610-1g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
1g
$1371.0 2023-09-17
Enamine
EN300-1917610-10g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
10g
$5897.0 2023-09-17
Enamine
EN300-1917610-1.0g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
1g
$1371.0 2023-05-31
Enamine
EN300-1917610-2.5g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
2.5g
$2688.0 2023-09-17
Enamine
EN300-1917610-0.25g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
0.25g
$1262.0 2023-09-17
Enamine
EN300-1917610-10.0g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
10g
$5897.0 2023-05-31
Enamine
EN300-1917610-5g
3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene
2649057-04-3
5g
$3977.0 2023-09-17

Additional information on 3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene

Recent Advances in the Study of 3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene (CAS: 2649057-04-3)

The compound 3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene (CAS: 2649057-04-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a building block for drug development.

Recent studies have highlighted the versatility of 3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene as a key intermediate in the synthesis of novel heterocyclic compounds. Its reactive isocyanate group and brominated thiophene moiety make it an attractive candidate for click chemistry and other bioorthogonal reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in forming stable conjugates with various biomolecules, suggesting potential applications in targeted drug delivery systems.

In terms of biological activity, preliminary in vitro studies have shown that derivatives of this compound exhibit moderate inhibitory effects against several kinase targets implicated in cancer progression. Molecular docking simulations suggest that the bromine atom and methoxy group play crucial roles in binding to the ATP pockets of these kinases. However, further optimization of the scaffold is needed to improve selectivity and potency.

The compound's stability under physiological conditions has been investigated in a recent pharmacokinetic study. Results indicate that while the isocyanate group shows moderate reactivity with water, appropriate prodrug strategies or formulation approaches could mitigate this limitation for therapeutic applications. Researchers have also explored its use in polymer chemistry, where it serves as a functional monomer for creating bioactive materials with controlled release properties.

From a synthetic chemistry perspective, several novel routes to 3-bromo-5-(2-isocyanatopropan-2-yl)-2-methoxythiophene have been developed, with the most efficient method achieving an 82% yield through a palladium-catalyzed coupling reaction. These advances in synthesis methodology have made the compound more accessible for broader research applications and scale-up potential.

Looking forward, the unique combination of reactive groups in this molecule presents exciting opportunities for the development of new chemical probes and therapeutic agents. Current research efforts are focusing on expanding its utility in fragment-based drug discovery and as a versatile handle for bioconjugation. The compound's potential in creating targeted covalent inhibitors is particularly promising and warrants further investigation.

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